molecular formula C14H18BrN3O2 B6217006 tert-butyl N-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate CAS No. 2742623-48-7

tert-butyl N-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate

Cat. No. B6217006
CAS RN: 2742623-48-7
M. Wt: 340.2
InChI Key:
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Description

Tert-butyl N-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate, also known as TB-N-IB, is a brominated imidazopyridine-based compound that has been used in a variety of scientific research applications. The compound has a number of unique properties that make it an attractive option for researchers.

Scientific Research Applications

Tert-butyl N-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate has a number of applications in scientific research. It has been used in studies of the binding of small molecules to proteins, as well as in studies of the inhibition of enzymes and other biological targets. It has also been used in the development of new drugs, and as a tool for studying the structure and function of proteins.

Mechanism of Action

Tert-butyl N-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate binds to proteins through a process known as hydrophobic interaction. This binding is mediated by the presence of hydrophobic groups on the compound which interact with the hydrophobic regions of the protein. The binding of tert-butyl N-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate to proteins results in the inhibition of enzyme activity, or the inhibition of the binding of other molecules to the target protein.
Biochemical and Physiological Effects
tert-butyl N-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, as well as to inhibit the binding of other molecules to proteins. It has also been shown to have an effect on the structure and function of proteins, and to affect the expression of certain genes.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it has a wide range of applications in scientific research. It is also relatively stable and can be stored for long periods of time. However, tert-butyl N-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is also relatively expensive, and it can be difficult to obtain in large quantities.

Future Directions

For the use of tert-butyl N-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate include the development of new drugs and the study of the structure and function of proteins. Additionally, tert-butyl N-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate could be used to study the binding of small molecules to proteins, and to develop inhibitors of enzymes and other biological targets. tert-butyl N-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate could also be used in the development of new materials, and as a tool for studying the effects of environmental toxins on biological systems.

Synthesis Methods

Tert-butyl N-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is synthesized by the reaction of tert-butyl carbamate and 8-bromoimidazo[1,2-a]pyridin-2-yl ethyl. The reaction is conducted in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, in a polar aprotic solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The reaction is typically conducted at room temperature, but can be conducted at higher temperatures if desired.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate involves the reaction of tert-butyl carbamate with 8-bromoimidazo[1,2-a]pyridine-2-carbaldehyde, followed by reduction and subsequent reaction with (1R)-1-aminoethyl-2-methyl-imidazolidin-4-one.", "Starting Materials": [ "tert-butyl carbamate", "8-bromoimidazo[1,2-a]pyridine-2-carbaldehyde", "sodium borohydride", "(1R)-1-aminoethyl-2-methyl-imidazolidin-4-one", "diethyl ether", "dichloromethane", "triethylamine", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in diethyl ether and add triethylamine. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 8-bromoimidazo[1,2-a]pyridine-2-carbaldehyde to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Add sodium borohydride to the reaction mixture and stir at room temperature for 2 hours.", "Step 4: Quench the reaction by adding methanol and water to the mixture.", "Step 5: Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Step 6: Dissolve the product in dichloromethane and add (1R)-1-aminoethyl-2-methyl-imidazolidin-4-one. Stir the mixture at room temperature for 24 hours.", "Step 7: Quench the reaction by adding methanol and water to the mixture.", "Step 8: Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Step 9: Purify the product by column chromatography using a mixture of dichloromethane and methanol as the eluent." ] }

CAS RN

2742623-48-7

Molecular Formula

C14H18BrN3O2

Molecular Weight

340.2

Purity

95

Origin of Product

United States

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